Noripurum - 79173-09-4

Noripurum

Catalog Number: EVT-1785199
CAS Number: 79173-09-4
Molecular Formula: C18H38FeO19
Molecular Weight: 614.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Noripurum is a pharmaceutical compound primarily used as an iron supplement to treat iron deficiency anemia. It belongs to a class of drugs known as iron polymaltose complexes, which enhance the bioavailability of iron in the body. Noripurum is particularly effective in increasing hemoglobin levels and improving erythrocyte counts, making it a critical agent in hematinic therapy.

Source

Noripurum is derived from ferric hydroxide and polymaltose, which are combined to form a stable complex that facilitates the absorption of iron in the gastrointestinal tract. This formulation minimizes gastrointestinal side effects typically associated with other forms of iron supplements.

Classification

Noripurum is classified under the following categories:

  • Chemical Class: Iron polymaltose complex
  • Therapeutic Class: Hematinics
  • Indication: Treatment of iron deficiency anemia
Synthesis Analysis

Methods

The synthesis of Noripurum involves the combination of ferric hydroxide with a polysaccharide (polymaltose). The process typically includes the following steps:

  1. Preparation of Ferric Hydroxide: Ferric ions are precipitated from a solution using sodium hydroxide.
  2. Complexation: The ferric hydroxide is then mixed with polymaltose under controlled conditions to form the iron-polymaltose complex.
  3. Purification: The resulting product is purified through techniques such as filtration and lyophilization to ensure stability and bioavailability.

Technical Details

The synthesis is performed under sterile conditions to prevent contamination, and various analytical techniques, such as high-performance liquid chromatography, are employed to characterize the final product's purity and composition.

Molecular Structure Analysis

Structure

The molecular formula of Noripurum is C12H25FeO14C_{12}H_{25}FeO_{14}, with a molecular weight of approximately 449.16 g/mol. The structure consists of a central ferric ion coordinated with multiple hydroxyl groups and polysaccharide chains.

Data

  • Molecular Weight: 449.16 g/mol
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 14
  • Rotatable Bond Count: 8
  • Topological Polar Surface Area: 200 Ų
Chemical Reactions Analysis

Reactions

Noripurum undergoes various chemical reactions in vivo, primarily involving its release of ferric ions upon dissolution in acidic environments such as the stomach. This release facilitates the absorption of iron across the intestinal mucosa.

Technical Details

The complexation reaction can be summarized as follows:

Ferric Hydroxide+PolymaltoseIron Polymaltose Complex\text{Ferric Hydroxide}+\text{Polymaltose}\rightarrow \text{Iron Polymaltose Complex}

This reaction enhances the solubility and stability of iron, allowing for better absorption compared to traditional iron supplements.

Mechanism of Action

Process

The mechanism by which Noripurum increases iron levels in the body involves several steps:

  1. Dissolution: Upon ingestion, Noripurum dissolves in the acidic environment of the stomach.
  2. Release of Ferric Ions: The ferric ions are released from the polymaltose complex.
  3. Absorption: Ferric ions are absorbed through the intestinal lining via active transport mechanisms.
  4. Utilization: Once in circulation, these ions are utilized for hemoglobin synthesis and other essential metabolic processes.

Data

Clinical studies have shown that administration of Noripurum significantly raises serum ferritin levels and improves hemoglobin concentrations in patients with iron deficiency anemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a brownish solution or suspension.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • pH Stability: Stable at physiological pH.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability.

Relevant analyses indicate that Noripurum remains stable under various conditions, ensuring its effectiveness as an oral supplement.

Applications

Scientific Uses

Noripurum is primarily used for:

  • Treatment of iron deficiency anemia in adults and children.
  • Supplementation during pregnancy or lactation when increased iron demand is present.
  • Management of chronic diseases that may lead to anemia due to iron deficiency.
Historical Evolution of Polymaltose Iron Formulations

Emergence of Non-Heme Iron Complexes in Anemia Management

The development of non-heme iron complexes addressed critical limitations of early iron therapeutics, particularly the gastrointestinal intolerance and oxidative stress associated with ferrous salts (e.g., sulfate, gluconate). Traditional ferrous compounds exhibited rapid dissociation in the stomach, releasing ionic iron that catalyzed free radical formation via the Fenton reaction, causing lipid peroxidation and mucosal irritation [1] [4]. This mechanistic vulnerability drove research toward macromolecular complexes that could stabilize ferric iron (Fe³⁺), minimizing reactive oxygen species generation while maintaining bioavailability.

Polymaltose-based complexes emerged as a solution, leveraging carbohydrate chemistry to encapsulate iron within a polymaltose matrix. This polysaccharide shell acts as a "casing" (Geisser, 2007), enabling controlled iron release through ligand-exchange mechanisms rather than passive diffusion [1] [8]. Early formulations demonstrated two key advantages:

  • pH Stability: Maintained solubility across gastrointestinal pH gradients, preventing precipitation and ensuring duodenal absorption.
  • Selective Uptake: Absorbed via active transport in the duodenum/jejunum, bypassing passive diffusion that saturated transport mechanisms and increased NTBI (Non-Transferrin Bound Iron) levels [8].

Table 1: Evolution of Key Oral Iron Formulations

EraDominant FormulationCore LimitationInnovation Trigger
1950s–1970sFerrous SaltsGI toxicity, oxidation liabilityNeed for improved tolerability
1980s–2000sPolymaltose ComplexesVariable bioavailabilityControlled-release carbohydrate design
2010s–PresentSucrosomial®/Liposomal IronCost/complex manufacturingNanoparticle absorption pathways [4]

By the 1980s, polymaltose complexes like Noripurum® demonstrated comparable efficacy to ferrous sulfate in hemoglobin regeneration, but with 30–50% lower incidence of gastrointestinal adverse events in clinical trials [8]. This validated their role as first-line alternatives for patients intolerant to ionic iron.

Development Milestones of Noripurum®: From Preclinical Concepts to Clinical Adoption

Noripurum® (iron(III)-hydroxide polymaltose complex, IPC) originated from foundational work on ferric hydroxide-dextrin complexes. Its development pipeline featured three critical phases:

  • Preclinical Rationale (1970s)The core innovation was replacing dextrin with polymaltose—a hydrolyzed starch derivative with optimized chain length and branching. This enhanced complex stability by increasing hydroxyl group availability for coordination with Fe³⁺ ions. Patents describe refluxing ferric chloride with maltose oligomers under alkaline conditions (pH 9–11), followed by thermal maturation at 80°C to form nanoparticles of 100–200 kDa [3] [9]. In vitro studies confirmed slower iron release in simulated gastric fluid versus ferrous sulfate (12% vs. 98% at 1 hour) [6].

  • Clinical Validation (1980s–2000s)Landmark trials established therapeutic equivalence:

  • Pregnancy: A multicenter RCT (n=278) showed equivalent hemoglobin rise (2.16 g/dL vs. 1.93 g/dL) with Noripurum® (100 mg 2x/day) versus ferrous sulfate, but with significantly fewer side effects (29.3% vs. 56.4%) [8].
  • Pediatrics: Daily Noripurum® (5 mg/kg) matched divided-dose ferrous sulfate in hemoglobin response after 4 months, with superior acceptability scores [8].Bioavailability studies using ⁵⁹Fe-labeled complexes confirmed 10–15% absorption, aligning with physiological iron requirements [8].

  • Mechanistic Refinement (2010s)Advanced pharmacodynamic analyses revealed Noripurum®’s absorption occurs via M-cell transport in Peyer’s patches, independent of DMT1 (Divalent Metal Transporter 1). This pathway remains functional during inflammation, where hepcidin downregulates DMT1-mediated uptake [6] [8].

Table 2: Noripurum® Clinical Development Timeline

YearMilestoneStudy TypeKey Outcome
1978First market approval (Switzerland)RegulatoryBranded as Maltofer®/Noripurum®
1993RCT in adults with IDADouble-blind, multicenterEquivalent Hb rise vs. sulfate; fewer GI events [8]
2011Pediatric formulation trialRandomized, open-labelSuperior palatability vs. sulfate [8]

Patent Landscapes and Intellectual Property Dynamics in Iron-Polymaltose Therapeutics

The commercialization of Noripurum® reflects strategic intellectual property management across formulation chemistry and manufacturing processes. Key phases include:

  • Core Patent (US3076798A)Filed in 1961, this patent detailed the synthesis of "ferric hydroxide polymaltose complex" using:
  • Alkaline precipitation of FeCl₃ with NaOH/NH₄OH to form Fe(OH)₃
  • Complexation with polymaltose (maltooligosaccharides) at 70–80°C
  • Purification via ultrafiltration to remove low-molecular-weight residues [3]Critically, it claimed a molar Fe:carbohydrate ratio of 1:1 – 1:2, ensuring colloidal stability. This patent expired in 1981, enabling generic entry.
  • Secondary Innovation Wave (2000s)"Evergreening" strategies emerged:
  • Formulation patents: Lyophilized powders (WO2005092303A1) for improved shelf-life.
  • Combination patents: IPC with folate/vitamin B12 (EP1981433B1) for synergistic anemia management.
  • Process patents: Continuous-flow reactors (US20160002260A1) enhancing batch consistency [9].

  • Generic Competition & Bioequivalence ChallengesPost-1981, >20 polymaltose brands launched globally. However, regulatory studies revealed bioinequivalence:

  • A 2020 analysis showed ±25% variance in iron release kinetics among generics due to differences in polymaltose molecular weight (5–50 kDa) [6].
  • Originator formulations maintained exclusivity via manufacturing "know-how" (e.g., thermal maturation duration) not fully disclosed in patents [9].

Table 3: Intellectual Property Status of Major Iron-Polymaltose Products

BrandOriginatorCore PatentExpiryKey Manufacturing Claim
Noripurum®Vifor PharmaUS3076798A1981Molar ratio control (Fe:polymaltose = 1:1.5)
Maltofer®Vifor PharmaEP1501562B12024Lyophilized tablet stability
Ferrum HausmannPharmacosmosWO2011154677A12031Low endotoxin purification process

Properties

CAS Number

79173-09-4

Product Name

Noripurum

IUPAC Name

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron;trihydrate

Molecular Formula

C18H38FeO19

Molecular Weight

614.3 g/mol

InChI

InChI=1S/C18H32O16.Fe.3H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;;;;/h4-29H,1-3H2;;3*1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;;;;/m1..../s1

InChI Key

JICBXNUMUPJKLZ-KDXXRCKWSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O.O.O.[Fe]

Synonyms

ferric hydroxide-polymaltose
ferric polymaltose
ferripolyisomaltose
Ferrum Hausmann
Intrafer
iron hydroxide polymaltose
iron polymaltose
iron(III)-hydroxide-dextrin
iron-polymaltose complex
Noripurum
teferrol

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O.O.O.[Fe]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O.O.O.[Fe]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.